1-Bromo-2-difluoromethoxy-6-fluoro-4-nitrobenzene
Description
1-Bromo-2-difluoromethoxy-6-fluoro-4-nitrobenzene is a halogenated aromatic compound with a bromine atom at position 1, a difluoromethoxy group (-OCF₂) at position 2, a fluorine atom at position 6, and a nitro group (-NO₂) at position 3. This multi-substituted benzene derivative is structurally complex, with electron-withdrawing groups (bromine, nitro, and fluorine) and the difluoromethoxy group influencing its electronic and steric properties. Such compounds are typically used in pharmaceutical and agrochemical research as intermediates in synthesis, particularly in cross-coupling reactions or as precursors for bioactive molecules .
Properties
IUPAC Name |
2-bromo-1-(difluoromethoxy)-3-fluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-6-4(9)1-3(12(13)14)2-5(6)15-7(10)11/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOSNTDDYSDAJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
A common approach begins with suitably substituted nitrofluorobenzenes or nitrobromofluorobenzenes as intermediates:
Nitration and Halogenation:
For example, nitration of halogenated fluorobenzenes or bromination of nitrofluorobenzenes is performed under controlled conditions to obtain 4-bromo-2-nitrofluorobenzene derivatives with high regioselectivity.Amine to Bromo Conversion via Diazotization:
Aromatic amines (e.g., 2-fluoro-4-nitroaniline) are converted to the corresponding bromo derivatives through diazotization followed by bromination. This step is critical for introducing the bromine substituent in the desired position.
Installation of Difluoromethoxy Group
The difluoromethoxy group (-OCF2H) is introduced typically by nucleophilic substitution reactions involving difluoromethanol derivatives or by reaction of phenols with difluoromethylating agents.
One reported method involves reacting the corresponding phenol intermediate with difluoromethyl halides or difluoromethyl ethers under basic conditions to form the difluoromethoxy-substituted aromatic compound.
Representative Synthetic Route Example
Reaction Conditions and Yields
Diazotization and bromination:
Typically conducted at low temperatures (~0 °C) to control exothermic reactions and avoid side products. Yields reported around 87–90% for bromination of amino intermediates.Difluoromethoxylation:
Performed under reflux in polar aprotic solvents such as acetone with potassium carbonate as a base catalyst. Reaction times vary from 2 to 5 hours, with yields often exceeding 85% after purification.Purification:
Crystallization from ethyl acetate or toluene is commonly employed to obtain high purity crystalline products.
Research Findings and Optimization Notes
Use of polar aprotic solvents (e.g., N-methylpyrrolidone) in cyanation and halogenation steps improves reaction efficiency and reduces environmental impact compared to traditional acidic media.
Replacement of diazotization with alternative deamination methods using nitrites in polar aprotic solvents reduces energy consumption and acid waste, enhancing sustainability.
Careful control of temperature and reagent stoichiometry is critical to minimize side reactions such as over-bromination or decomposition of sensitive difluoromethoxy groups.
The synthetic route from commercially available fluoronitrobenzenes or aminonitrobenzenes provides a cost-effective and scalable approach suitable for industrial production.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
1-Bromo-2-difluoromethoxy-6-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or iron powder (Fe) in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, using oxidizing agents like potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-bromo-2-difluoromethoxy-6-fluoro-4-aminobenzene.
Scientific Research Applications
1-Bromo-2-difluoromethoxy-6-fluoro-4-nitrobenzene is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those containing polyfluoroalkoxybenzene units, which are important in treating conditions like basal-cell carcinoma and atopic dermatitis.
Material Science: It is employed in the synthesis of functional materials with specific electronic and optical properties.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-difluoromethoxy-6-fluoro-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups facilitate electrophilic aromatic substitution reactions, while the difluoromethoxy group enhances the compound’s lipophilicity and stability. These interactions enable the compound to participate in various biochemical pathways, making it a valuable tool in medicinal chemistry and chemical biology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
The compound’s reactivity and stability are heavily influenced by its substituents:
- Bromine : Acts as a strong leaving group in nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling reactions.
- Difluoromethoxy (-OCF₂) : Compared to methoxy (-OCH₃), the -OCF₂ group is more electronegative and sterically bulky, reducing electron donation to the aromatic ring and increasing resistance to oxidation .
- Nitro Group : The para-nitro group strongly withdraws electrons, directing electrophilic attacks to meta positions and stabilizing negative charges in intermediates.
Key Comparisons:
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS 1224629-07-5)
- Structural Difference : Methoxy (-OCH₃) instead of difluoromethoxy (-OCF₂).
- Impact : The methoxy group is less electron-withdrawing, making the compound more reactive in electrophilic substitutions compared to the target compound. Purity (95%) and safety protocols (e.g., immediate decontamination of exposed skin) are critical for handling .
1-Bromo-2-fluoro-4-nitrobenzene (CAS 185331-69-5) Structural Difference: Lacks the difluoromethoxy group and has fewer substituents. Impact: Reduced steric hindrance and lower molecular weight (202.01 g/mol vs. ~318.0 g/mol for the target compound) enhance solubility in organic solvents like ethanol and benzene. Its solid state and density (1.808 g/cm³) suggest higher crystallinity .
1-Bromo-4-fluorobenzene (CAS 460-00-4)
Physical and Chemical Properties
| Compound Name | CAS | Molecular Formula | M.W. (g/mol) | Physical State | Density (g/cm³) | Boiling Point (°C) | Solubility |
|---|---|---|---|---|---|---|---|
| 1-Bromo-2-difluoromethoxy-6-fluoro-4-nitrobenzene | N/A | C₇H₃BrF₃NO₃ | ~318.0 | Solid (inferred) | ~1.85 (estimated) | Not reported | Low in water; soluble in DMSO, DMF |
| 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene | 1224629-07-5 | C₇H₄BrFNO₃ | 262.01 | Not reported | Not reported | Not reported | Organic solvents |
| 1-Bromo-2-fluoro-4-nitrobenzene | 185331-69-5 | C₆H₃BrFNO₂ | 202.01 | Solid | 1.808 | Not reported | Ethanol, benzene |
| 1-Bromo-2-nitrobenzene | N/A | C₆H₄BrNO₂ | 202.01 | Liquid | Not reported | 261 | Alcohol, ether |
Notes:
Research Implications
The target compound’s unique substituent combination makes it valuable for:
- Drug Discovery : Enhanced lipophilicity and metabolic stability for CNS-targeting molecules.
- Material Science : As a building block for fluorinated polymers with high thermal resistance. Further studies are needed to characterize its synthetic pathways and biological activity.
Biological Activity
1-Bromo-2-difluoromethoxy-6-fluoro-4-nitrobenzene is an organic compound with the molecular formula C7H3BrF2NO4. It is a nitrobenzene derivative characterized by its unique combination of bromine, fluorine, and difluoromethoxy functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and chemical biology, due to its potential biological activities and applications.
The compound is a pale yellow crystalline substance with a melting point range of 75 to 78 °C. Its structure allows for significant interactions with biological molecules, making it a valuable tool in research.
The biological activity of this compound is primarily attributed to its ability to engage in electrophilic aromatic substitution reactions due to the presence of bromine and nitro groups. The difluoromethoxy group enhances the compound's lipophilicity and stability, facilitating its interaction with various molecular targets in biological systems.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the context of medicinal chemistry:
- Antitumor Activity : Compounds similar to this compound have been investigated for their potential to inhibit tumor growth. The presence of nitro and fluorine substituents can enhance the efficacy of these compounds against cancer cells .
- Antimicrobial Properties : The compound has shown promise in studies evaluating its antimicrobial activity against various pathogens. Its structural characteristics may contribute to its effectiveness as an antimicrobial agent .
- Inhibition of Enzymatic Activity : The compound has been explored for its ability to inhibit specific enzymes, including histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases. Fluorination has been observed to enhance the potency of such inhibitors.
Research Findings
Recent studies have focused on elucidating the structure-activity relationships (SAR) associated with this compound:
| Property | Value |
|---|---|
| Molecular Formula | C7H3BrF2NO4 |
| Melting Point | 75 - 78 °C |
| Antitumor IC50 | Varies by target |
| Antimicrobial MIC | Varies by pathogen |
Case Study : A study investigating the effects of similar fluorinated compounds on Leishmania species demonstrated that modifications in structure significantly influenced their efficacy against parasites. For instance, compounds with enhanced solubility and pharmacokinetic profiles showed improved oral efficacy, achieving over 97% parasite clearance at specific dosages .
Applications
This compound is utilized in several research applications:
- Medicinal Chemistry : It serves as a building block for synthesizing pharmaceuticals targeting various diseases, including cancer and infectious diseases.
- Chemical Biology : The compound is employed to study biological pathways and molecular interactions due to its unique chemical properties.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 1-Bromo-2-difluoromethoxy-6-fluoro-4-nitrobenzene with high purity?
- Methodological Answer :
- Step 1 : Begin with a fluorinated benzene precursor (e.g., 1,2-difluoro-4-nitrobenzene). Introduce the bromo group via electrophilic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions (50–70°C) .
- Step 2 : Install the difluoromethoxy group (-OCF₂H) via nucleophilic aromatic substitution (SNAr) using a difluoromethoxide source (e.g., KOCF₂H) in anhydrous DMF at 80–100°C .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹⁹F NMR : Identify substituent positions via coupling patterns. For example, the nitro group deshields adjacent protons (δ ~8.2–8.5 ppm), while difluoromethoxy groups show distinct ¹⁹F signals (δ ~-80 to -90 ppm) .
- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric NO₂ stretch) and C-F bonds (1250–1100 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~304.96 Da) and isotopic patterns for bromine .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer :
- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and hydrolysis of the nitro group .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC/HPLC. Hydrolysis products (e.g., phenolic derivatives) indicate susceptibility to moisture .
Advanced Research Questions
Q. How do electronic effects of substituents influence regioselectivity in further functionalization?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09, B3LYP/6-31G**) to map electron density. The nitro group (-NO₂) is a strong electron-withdrawing group (EWG), directing electrophiles to meta positions, while -OCF₂H acts as a weaker EWG .
- Experimental Validation : React with electrophiles (e.g., Cl₂, HNO₃) under varying conditions. Monitor regioselectivity via LC-MS and compare with computational predictions .
Q. How can contradictory data in reaction yields or spectroscopic results be resolved?
- Methodological Answer :
- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for unambiguous structure confirmation if NMR data conflicts) .
- Reaction Optimization : Screen solvents (e.g., DMSO vs. DMF), catalysts (e.g., Pd vs. Cu), and temperatures to identify variables causing yield discrepancies .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Kinetic Studies : Conduct Suzuki-Miyaura coupling with aryl boronic acids. Track reaction progress via in-situ ¹⁹F NMR to identify rate-limiting steps (e.g., oxidative addition of Pd⁰ to C-Br bond) .
- Isotope Labeling : Use deuterated analogs to study hydrogen/deuterium exchange in catalytic cycles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
